N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Catalog No.
S6850478
CAS No.
921543-07-9
M.F
C20H18ClN3O3S
M. Wt
415.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-...

CAS Number

921543-07-9

Product Name

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

IUPAC Name

N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C20H18ClN3O3S/c1-12-16(21)4-3-5-17(12)23-18(25)10-14-11-28-20(22-14)24-19(26)13-6-8-15(27-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

KWOGGSRJVCZVIB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC

The exact mass of the compound N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is 415.0757403 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Search Results: A search for scientific literature on this specific compound yielded no results in major databases like PubMed or Google Scholar.
  • Chemical Similarity: However, the compound contains a thiazole ring, a common pharmacophore found in many drugs. Thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-cancer properties .

Future Research Directions

Given the lack of current research, N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide could be a potential candidate for further scientific investigation. Researchers might explore its potential applications in the following areas:

  • Drug Discovery: Based on the presence of the thiazole ring, the compound could be screened for various biological activities, such as antibacterial, antifungal, or anti-cancer properties.
  • Material Science: The compound's structure might be of interest for material science applications due to the presence of the aromatic groups and the thiazole ring.

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is an organic compound characterized by its complex structure, which includes a thiazole ring, a methoxybenzamide moiety, and a chloro-substituted aromatic group. Its molecular formula is C17H14ClN3O3SC_{17}H_{14}ClN_{3}O_{3}S and it has a molecular weight of approximately 375.8 g/mol. The compound's structure is notable for its potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

  • Oxidation: Can be oxidized to form various derivatives under specific conditions.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the chloro-substituted positions.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can yield corresponding carboxylic acids and amines.

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has demonstrated potential biological activity, particularly as an antibacterial and antifungal agent. Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties, making this compound a candidate for further investigation in pharmacological studies.

The synthesis of N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the reaction of substituted thiourea with α-halo ketones in a suitable solvent.
  • Introduction of the Methoxybenzamide Group: This step often involves coupling reactions where the thiazole and methoxybenzamide moieties are linked through carbamoylation reactions.
  • Final Coupling: The final product is obtained by coupling the thiazole with the 3-chloro-2-methylphenyl group.

The compound has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an antibacterial and antifungal agent.
  • Materials Science: Its unique structure may lead to the development of new materials with specific properties.
  • Biological Studies: Used in various assays to study its effects on biological pathways and mechanisms.

Interaction studies involving N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide focus on its binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing biological processes such as cell signaling and metabolic pathways. Further research is needed to elucidate these interactions comprehensively.

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can be compared with several similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineContains thiazole ring; similar aromatic substitutionsAntibacterial properties
3-chloro-N-(2-((4-fluorophenyl)carbamoyl)-4-methylphenyl)-1-benzothiophene-2-carboxamideBenzothiophene instead of thiazole; similar aromatic groupsPotentially antibacterial
3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamideSimilar chloro-substituted phenyl group; methoxy group presentAntimicrobial activity

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide in its potential applications and interactions within biological systems.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

415.0757403 g/mol

Monoisotopic Mass

415.0757403 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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